

Spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine

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Compound of Interest

Compound Name: 1H-Pyrazol-4-amine

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A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine

This technical guide provides a detailed overview of the spectroscopic data for **1H-Pyrazol-4-amine**, a significant heterocyclic amine in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

1H-Pyrazol-4-amine ($C_3H_5N_3$) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino group at the 4-position.^[1] Its molecular weight is approximately 83.09 g/mol.^[1] The structural characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.

Spectroscopic Data

The following sections present the available spectroscopic data for **1H-Pyrazol-4-amine**. While a complete experimental dataset for the unsubstituted compound is not readily available in public databases, the provided information is based on data from closely related pyrazole derivatives and established spectroscopic principles for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **1H-Pyrazol-4-amine**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.5	Singlet	-
H-5	~7.5	Singlet	-
NH ₂	~3.5 - 5.0	Broad Singlet	-
NH	~12.0 - 13.0	Broad Singlet	-

Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons. The chemical shifts of NH and NH₂ protons can vary significantly with solvent and concentration.

Table 2: Experimental ^{13}C NMR Data for **1H-Pyrazol-4-amine**

Carbon	Chemical Shift (δ , ppm)
C-3	Data not available
C-4	Data not available
C-5	Data not available

Note: While a ^{13}C NMR spectrum for **1H-Pyrazol-4-amine** is noted in the PubChem database (Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[\[1\]](#) The values for pyrazole derivatives can be found in various studies.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for **1H-Pyrazol-4-amine**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H (amine)	Symmetric & Asymmetric Stretch	3400 - 3200	Medium-Strong
N-H (pyrazole)	Stretch	3300 - 3100	Broad, Medium
C-H (aromatic)	Stretch	3100 - 3000	Medium-Weak
C=C, C=N (ring)	Stretch	1600 - 1450	Medium-Strong
N-H (amine)	Bend	1650 - 1580	Medium-Strong

Note: The N-H stretching region can be complex due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1H-Pyrazol-4-amine**, the molecular ion peak $[M]^+$ is expected at an m/z of approximately 83.

Table 4: Predicted Mass Spectrometry Fragmentation for **1H-Pyrazol-4-amine**

m/z	Proposed Fragment	Notes
83	$[C_3H_5N_3]^+$	Molecular Ion Peak
56	$[M - HCN]^+$	Loss of hydrogen cyanide
55	$[M - N_2]^+$	Loss of nitrogen molecule
42	$[M - CHN_2]^+$	Ring fragmentation

Note: The fragmentation of heterocyclic amines can be complex.^[4] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.^[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.^[3] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ^1H NMR, the chemical shifts are reported in ppm relative to TMS. For ^{13}C NMR, the spectrum is proton-decoupled to simplify the signals to singlets for each carbon atom.

FTIR Spectroscopy

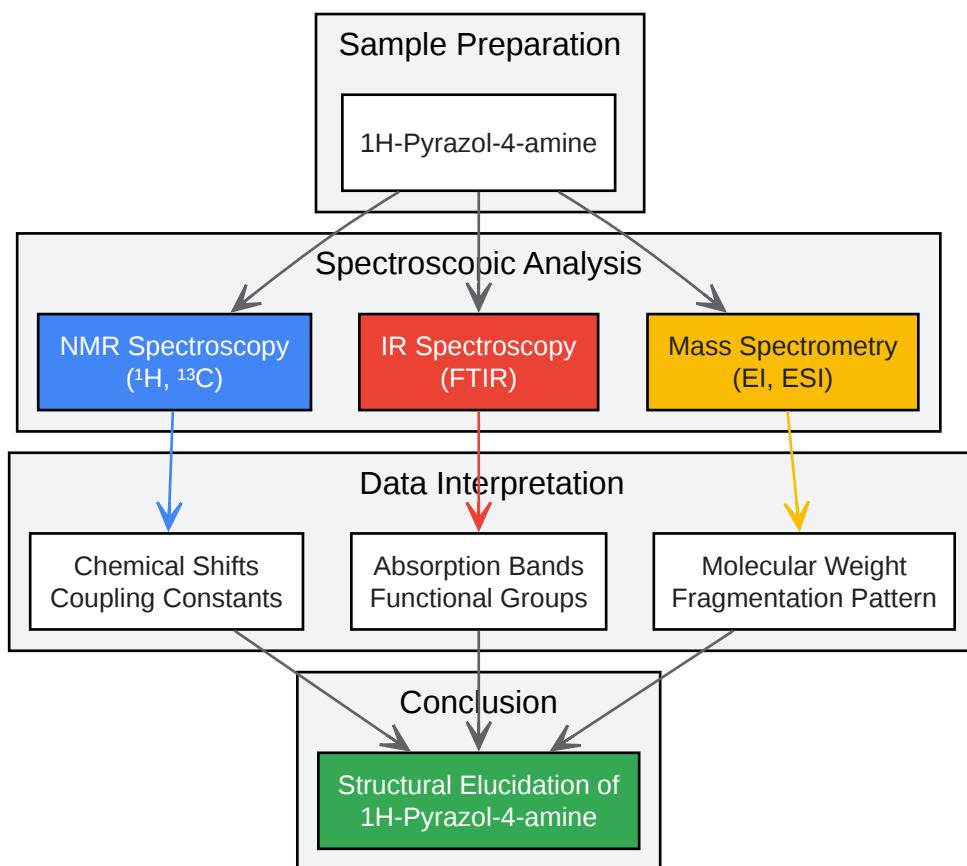
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film, is placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical bonds within the molecule.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.^[7] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1H-Pyrazol-4-amine**.



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Spectroscopic Analysis Workflow

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